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Compound of Interest

Compound Name: 2,3-Dibromophenol

Cat. No.: B126400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for 2,3-dibromophenol. Due to the limited availability of experimentally

acquired spectra in public databases, this guide utilizes high-quality predicted data to facilitate

the structural elucidation and characterization of this compound. The information presented

herein is intended to support research and development activities where 2,3-dibromophenol is
a molecule of interest.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 2,3-
dibromophenol. These predictions are based on computational algorithms that analyze the

molecule's structure to estimate chemical shifts and coupling constants. It is important to note

that while these predictions are valuable for initial analysis, experimental verification is

recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Data for 2,3-Dibromophenol
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-4 7.21
Doublet of doublets

(dd)

J_ortho = 8.1, J_meta

= 1.5

H-5 6.85 Triplet (t) J_ortho = 8.1

H-6 7.35
Doublet of doublets

(dd)

J_ortho = 8.1, J_meta

= 1.5

OH 5.5 - 6.5 Broad singlet -

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent,

concentration, and temperature and is therefore presented as a range. The signal is often

broad and may not show coupling.

Table 2: Predicted ¹³C NMR Data for 2,3-Dibromophenol

Carbon Chemical Shift (δ, ppm)

C-1 150.2

C-2 112.9

C-3 116.8

C-4 131.5

C-5 122.3

C-6 129.8

Experimental Protocol for NMR Analysis of Phenolic
Compounds
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of

phenolic compounds like 2,3-dibromophenol.

1. Sample Preparation:
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Weigh approximately 5-10 mg of the 2,3-dibromophenol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃). The choice of solvent can influence the chemical shifts, particularly that of the

hydroxyl proton.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm). Modern spectrometers can often lock onto the deuterium

signal of the solvent, making an internal standard optional but still recommended for high

accuracy.

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance,

a 400 MHz or 500 MHz instrument.

For ¹H NMR:

Acquire the spectrum at room temperature.

Typical spectral parameters include a spectral width of 10-15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of

1-2 seconds.

For ¹³C NMR:

A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines

for each unique carbon atom.

A larger number of scans (e.g., 128 or more) is usually required due to the low natural

abundance of the ¹³C isotope.

A spectral width of 0-200 ppm is standard.

3. Data Processing:
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The raw data (Free Induction Decay, FID) is processed using Fourier transformation.

Phase and baseline corrections are applied to the resulting spectrum.

The chemical shifts are referenced to the internal standard (TMS) or the residual solvent

peak.

Integration of the proton signals is performed to determine the relative ratios of the different

types of protons.

Visualization of Spin-Spin Coupling
The following diagram, generated using Graphviz (DOT language), illustrates the spin-spin

coupling relationships between the aromatic protons of 2,3-dibromophenol. Understanding

these coupling patterns is fundamental to interpreting the ¹H NMR spectrum and confirming the

substitution pattern of the benzene ring.
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Spin-spin coupling pathways in 2,3-dibromophenol.

This diagram visually represents the expected through-bond interactions between the aromatic

protons. The ortho-coupling (³J) between adjacent protons (H-4 and H-5; H-5 and H-6) is the

strongest and results in the primary splitting of the signals. The weaker meta-coupling (⁴J)

occurs between protons separated by three bonds (H-4 and H-6) and leads to smaller,

secondary splittings, resulting in the characteristic doublet of doublets pattern for these

protons. The central proton (H-5) is split into a triplet by its two ortho neighbors.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dibromophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126400#spectroscopic-data-of-2-3-dibromophenol-
nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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